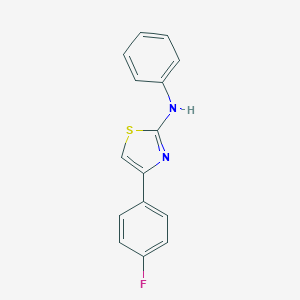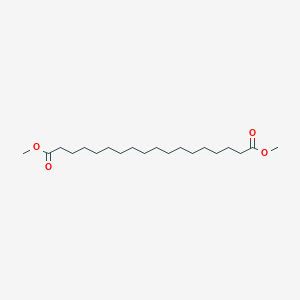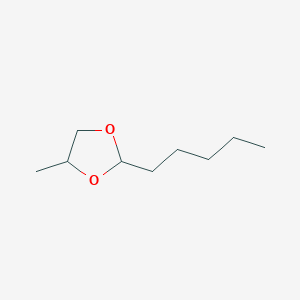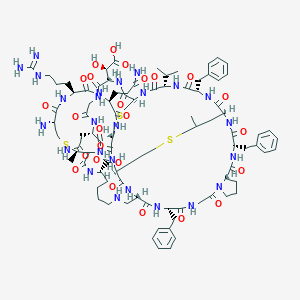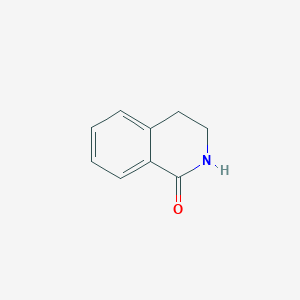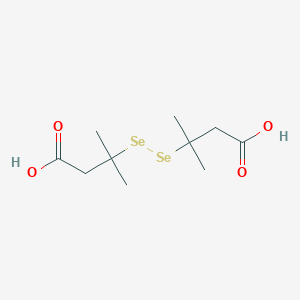
Butyric acid, 3,3'-diselenobis[3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 3,3'-diselenobis[3-methyl-'] is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of butyric acid, which is a short-chain fatty acid that is naturally produced in the human body. The addition of selenium atoms to the butyric acid molecule creates a new compound with unique properties and potential benefits for scientific research.
Mécanisme D'action
The mechanism of action of butyric acid, 3,3'-diselenobis[3-methyl-'] is not fully understood. However, studies have suggested that it works by inducing apoptosis (cell death) in cancer cells and inhibiting the growth of new blood vessels that supply nutrients to tumors. It may also work by modulating the immune system and reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
Butyric acid, 3,3'-diselenobis[3-methyl-'] has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It can also decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can damage cells and DNA. Additionally, it can increase the activity of certain enzymes that are involved in detoxification and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using butyric acid, 3,3'-diselenobis[3-methyl-'] in lab experiments is its low toxicity. It has been shown to be safe for use in animals and humans at therapeutic doses. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of butyric acid, 3,3'-diselenobis[3-methyl-'] in scientific research. One area of interest is in the development of new cancer therapies. Studies have shown that this compound can enhance the effectiveness of existing cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
In conclusion, butyric acid, 3,3'-diselenobis[3-methyl-'] is a promising compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and biology.
Méthodes De Synthèse
The synthesis of butyric acid, 3,3'-diselenobis[3-methyl-'] involves the reaction of butyric acid with selenium powder in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
Butyric acid, 3,3'-diselenobis[3-methyl-'] has potential applications in various scientific research fields. One of the primary applications is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
1599-27-5 |
|---|---|
Nom du produit |
Butyric acid, 3,3'-diselenobis[3-methyl- |
Formule moléculaire |
C10H18O4Se2 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
3-[(1-carboxy-2-methylpropan-2-yl)diselanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clé InChI |
UJTWQTXGKNKDDM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
SMILES canonique |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
Synonymes |
3,3'-Diselenobis(3-methylbutyric acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



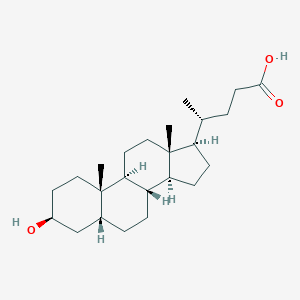
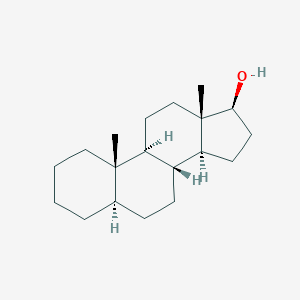
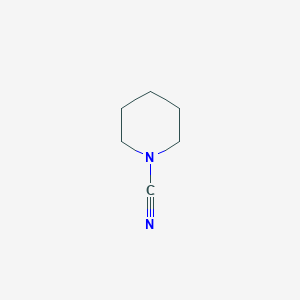
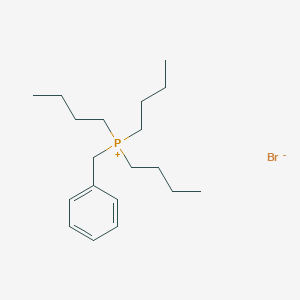
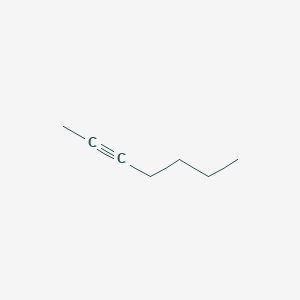
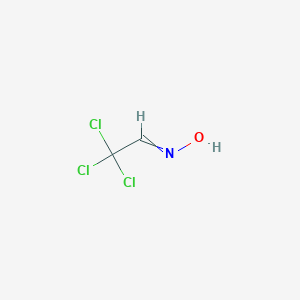
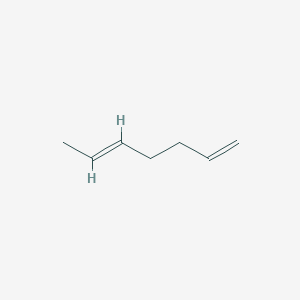
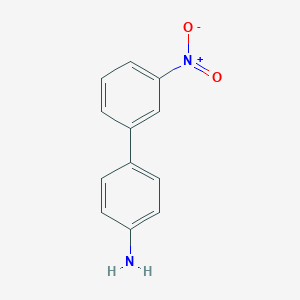
![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
